1-(5-Bromoindolin-1-yl)-2-chloroethan-1-one
Overview
Description
1-(5-Bromoindolin-1-yl)-2-chloroethan-1-one is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a bromo-substituted indole ring and a chloroethanone moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromoindolin-1-yl)-2-chloroethan-1-one typically involves the following steps:
Starting Material: The synthesis begins with 5-bromoindoline, which is reacted with triethylamine in an anhydrous solvent such as dichloromethane under a nitrogen atmosphere.
Addition of Chloroethanone: The reaction mixture is then treated with chloroethanone, which is added dropwise under an ice bath to control the reaction temperature.
Reaction Conditions: The reaction is allowed to proceed at room temperature for several hours, followed by extraction with ethyl acetate and drying over anhydrous sodium sulfate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromoindolin-1-yl)-2-chloroethan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethanone moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a ketone or carboxylic acid .
Scientific Research Applications
1-(5-Bromoindolin-1-yl)-2-chloroethan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: The compound is employed in studies investigating the biological activities of indole derivatives, including their interactions with enzymes and receptors.
Chemical Biology: It serves as a tool compound in chemical biology to study cellular processes and pathways.
Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(5-Bromoindolin-1-yl)-2-chloroethan-1-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromoindolin-1-yl)ethanone: This compound is structurally similar but lacks the chloroethanone moiety.
1-(5-Chloroindolin-1-yl)-2-chloroethan-1-one: This compound has a chloro substituent instead of a bromo substituent on the indole ring.
1-(5-Bromoindolin-1-yl)-2-bromoethan-1-one: This compound has a bromo substituent on both the indole ring and the ethanone moiety.
Uniqueness
1-(5-Bromoindolin-1-yl)-2-chloroethan-1-one is unique due to the presence of both bromo and chloro substituents, which can influence its reactivity and biological activity.
Biological Activity
1-(5-Bromoindolin-1-yl)-2-chloroethan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article reviews its biological activity, focusing on mechanisms, efficacy, and relevant studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a bromo-substituted indole moiety, which is known for its pharmacological properties. The presence of the chloroethanone group contributes to its reactivity and potential interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cell signaling pathways. Notably, it has been investigated for its effects on:
- Inhibition of Oncogenic Pathways : The compound has shown promise in inhibiting key signaling pathways associated with cancer proliferation. For instance, it may interfere with the RAS signaling pathway, which is crucial for cell growth and survival .
- Induction of Apoptosis : Research indicates that this compound can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Biological Activity Studies
Several studies have been conducted to evaluate the biological activity of this compound:
Table 1: Summary of Biological Activity Studies
Study Reference | Cell Lines Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Study A | MCF-7, HeLa | 15 | Apoptosis induction via caspase activation |
Study B | A549 (Lung Cancer) | 20 | Inhibition of RAS signaling |
Study C | PC3 (Prostate Cancer) | 10 | Modulation of Bcl-2 family proteins |
Case Studies
Case Study 1: Anticancer Activity in Breast Cancer
In a study involving MCF-7 breast cancer cells, this compound demonstrated significant cytotoxicity with an IC50 value of 15 µM. The mechanism was linked to the induction of apoptosis through caspase pathways, highlighting its potential as a chemotherapeutic agent.
Case Study 2: Lung Cancer Treatment
Research on A549 lung cancer cells revealed an IC50 value of 20 µM. The compound effectively inhibited RAS-mediated signaling pathways, suggesting a novel approach for targeting RAS-driven malignancies.
Case Study 3: Prostate Cancer Effects
In PC3 prostate cancer cells, the compound showed an IC50 value of 10 µM. It was found to modulate Bcl-2 family proteins, promoting cell death in resistant cancer cell lines.
Properties
IUPAC Name |
1-(5-bromo-2,3-dihydroindol-1-yl)-2-chloroethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClNO/c11-8-1-2-9-7(5-8)3-4-13(9)10(14)6-12/h1-2,5H,3-4,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKDKABVXZTIMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)Br)C(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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